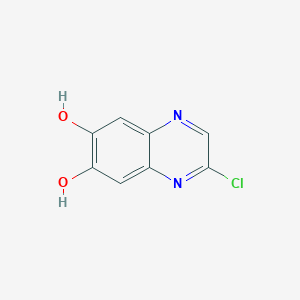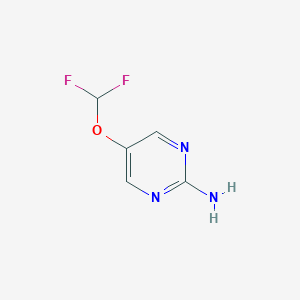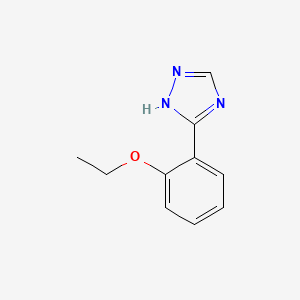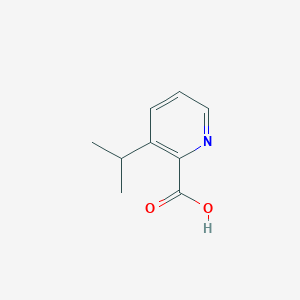![molecular formula C15H11ClI3NO4 B13661944 2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid is a complex organic compound that features multiple functional groups, including chloroamino, hydroxy, and iodophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid typically involves multi-step organic reactions. The starting materials might include phenolic compounds, which undergo iodination to introduce iodine atoms. Subsequent steps may involve chlorination and amination reactions to introduce the chloroamino group. The final step often involves coupling reactions to form the propanoic acid backbone.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chloroamino group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield iodophenyl ketones, while reduction of the chloroamino group might yield iodophenylamines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(Amino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid: Lacks the chloro group, which might affect its reactivity and biological activity.
2-(Chloroamino)-3-[4-(4-hydroxy-3-phenoxy)-3,5-diiodophenyl]propanoic acid: Lacks the iodine atoms, which might affect its chemical properties and applications.
Uniqueness
The presence of multiple iodine atoms and the chloroamino group in 2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid makes it unique
Propiedades
Fórmula molecular |
C15H11ClI3NO4 |
|---|---|
Peso molecular |
685.42 g/mol |
Nombre IUPAC |
2-(chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11ClI3NO4/c16-20-12(15(22)23)5-7-3-10(18)14(11(19)4-7)24-8-1-2-13(21)9(17)6-8/h1-4,6,12,20-21H,5H2,(H,22,23) |
Clave InChI |
XPPDNYIDOVSPGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NCl)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)



![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)

![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)

![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)




